molecular formula C7H6Br2 B14013120 4-(Methyl-d3)-1,2-dibromobenzene CAS No. 1185312-02-0

4-(Methyl-d3)-1,2-dibromobenzene

Cat. No.: B14013120
CAS No.: 1185312-02-0
M. Wt: 252.95 g/mol
InChI Key: LDCPXNOCWDGYIU-FIBGUPNXSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Contemporary Organic Chemistry

The substitution of hydrogen with deuterium, known as deuterium labeling, is a powerful technique in contemporary organic chemistry. thalesnano.comucsb.edu The key to its utility lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a bond being broken or formed in the rate-determining step is replaced with one of its isotopes. thalesnano.comresearchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.net Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. researchgate.net

This measurable difference in reaction rates provides invaluable insights into reaction mechanisms. thalesnano.comresearchgate.net By strategically placing a deuterium label at a specific position in a molecule and observing the effect on the reaction rate, chemists can deduce whether the C-H bond at that position is broken during the slowest step of the reaction. researchgate.net This information is crucial for elucidating complex reaction pathways, identifying transition states, and optimizing reaction conditions. thalesnano.com Beyond mechanistic studies, deuterium labeling is also employed to enhance the metabolic stability of pharmaceutical compounds, as the stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage. nih.govnih.gov

Overview of Brominated Benzene (B151609) Derivatives as Versatile Synthetic Intermediates

Brominated benzene derivatives are fundamental building blocks in organic synthesis. The bromine atoms on the benzene ring are excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.comrsc.org These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The presence of two bromine atoms, as in dibromobenzene, offers the potential for sequential or double cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov The regiochemistry of the bromine atoms on the benzene ring dictates the spatial arrangement of the substituents that are introduced, making dibromobenzenes valuable precursors for the synthesis of a wide range of materials, from pharmaceuticals to organic electronics. nih.gov For instance, 1,2-dibromobenzene (B107964) serves as a precursor to many 1,2-disubstituted benzene derivatives. nih.gov

Rationale for Research on 4-(Methyl-d3)-1,2-dibromobenzene in Advanced Chemical Synthesis and Mechanistic Inquiry

The compound this compound is a strategically designed molecule that combines the key features of deuterium labeling and the synthetic versatility of brominated benzenes. The rationale for its use in advanced chemical synthesis and mechanistic inquiry is multifaceted.

A plausible synthetic route to its non-deuterated counterpart, 3,4-dibromotoluene (B1293573), involves the diazotization of 3-bromo-4-methyl aniline (B41778) followed by a Sandmeyer-type reaction with a bromide source. A similar pathway could likely be employed for the deuterated analog, starting from a deuterated toluene (B28343) derivative.

The primary research interest in this compound lies in its potential to serve as a probe for studying reactions that involve the activation of the benzylic C-H bonds of the methyl group. In many transition-metal-catalyzed reactions, the activation of a C-H bond is a key step. academie-sciences.fracs.org By comparing the reaction rates and product distributions of this compound with its non-deuterated isotopologue, 3,4-dibromotoluene, researchers can determine if the benzylic C-H bond is cleaved in the rate-determining step of a reaction.

For example, in palladium-catalyzed cross-coupling reactions where the methyl group might interact with the metal center, the presence of deuterium could reveal subtle mechanistic details. nih.govnih.gov If a significant kinetic isotope effect is observed, it would provide strong evidence for the involvement of the benzylic position in the reaction mechanism, a detail that is often difficult to ascertain through other means. The two bromine atoms at positions 1 and 2 also allow this compound to be a versatile substrate for a variety of subsequent transformations, enabling the synthesis of complex, isotopically labeled molecules for further study. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185312-02-0

Molecular Formula

C7H6Br2

Molecular Weight

252.95 g/mol

IUPAC Name

1,2-dibromo-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3

InChI Key

LDCPXNOCWDGYIU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 4 Methyl D3 1,2 Dibromobenzene

Applications of Deuterium (B1214612) Labeling in Chemical Reaction Mechanism Studies

The subtle yet significant mass difference between hydrogen and deuterium can manifest as observable variations in reaction rates and product distributions, offering profound insights into the molecular dynamics of chemical transformations.

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org By comparing the reaction rate of a compound with a carbon-hydrogen (C-H) bond to its deuterated analogue containing a carbon-deuterium (C-D) bond, researchers can ascertain whether that specific bond is broken or formed during the slowest, or rate-determining, step of the reaction. princeton.edu A significant primary KIE, where the rate constant for the light isotopologue (kH) is greater than that for the heavy one (kD), strongly suggests that the C-H bond is involved in this critical step, providing valuable information about the structure of the transition state. wikipedia.orgprinceton.edu For reactions involving the activation of the methyl group in 4-(Methyl-d3)-1,2-dibromobenzene, a notable KIE would be anticipated if the cleavage of a C-D bond is the rate-limiting event. nih.gov

The magnitude of the KIE can further refine the understanding of the transition state's geometry. princeton.edu Larger KIE values often point to a more symmetrical transition state, where the hydrogen or deuterium atom is shared more or less equally between the donor and acceptor atoms. Conversely, smaller KIE values may indicate a transition state that is either "early" (resembling the reactants) or "late" (resembling the products).

A summary of expected KIE values and their general interpretations is provided in the table below.

Observed kH/kD General Interpretation
~1 C-H bond is not broken in the rate-determining step.
2-7 Primary KIE; C-H bond is broken in the rate-determining step.
>7 Significant tunneling contribution to the reaction.

Crossover experiments are a fundamental method for determining whether a reaction proceeds within a single molecule (intramolecularly) or between different molecules (intermolecularly). wikipedia.org In a typical crossover experiment, a mixture containing a deuterated reactant like this compound and its non-deuterated counterpart is subjected to the reaction conditions. wikipedia.org

If the reaction is exclusively intramolecular, the products will maintain their original isotopic labeling. This means the deuterated starting material will yield only deuterated products, and the non-deuterated starting material will form only non-deuterated products. However, if the reaction mechanism is intermolecular, fragments of the molecules can exchange, or "cross over," resulting in products with a mixed isotopic composition. wikipedia.org For instance, in a rearrangement reaction involving the methyl group, an intermolecular pathway might lead to the formation of products where a -CH3 group is attached to a deuterated aromatic ring, and a -CD3 group is found on a non-deuterated ring. The absence of such scrambled products provides strong evidence for an intramolecular mechanism. dbpedia.org

Isotope scrambling refers to the redistribution of isotopes within a molecule or between different molecules during a chemical reaction. The analysis of the isotopic distribution in the products and any unreacted starting material can reveal detailed mechanistic information that might otherwise remain hidden.

Influence of Deuterium Substitution on Reaction Rates and Selectivity Profiles

The replacement of hydrogen with deuterium can significantly affect not only the rate of a reaction but also its selectivity. This is a direct consequence of the kinetic isotope effect. When a reaction can proceed through multiple competing pathways, each with its own rate-determining step, the presence of deuterium can selectively slow down one pathway more than others, thereby altering the final product distribution. princeton.edu

For example, consider a reaction of this compound that can proceed via two different routes: one involving the cleavage of a C-D bond in the methyl group and another involving a reaction at a different site on the molecule. The deuteration of the methyl group will primarily impede the first pathway. This can lead to an increased proportion of the product formed through the second, non-deuterium-dependent pathway. This phenomenon, often referred to as a "selectivity isotope effect," can be a powerful tool for controlling the outcome of chemical reactions and for gaining deeper insights into the intricacies of the reaction mechanism.

Advanced In Situ Reaction Monitoring Techniques for Mechanistic Studies

To achieve a comprehensive understanding of a reaction mechanism, it is often essential to observe the reaction as it unfolds. Advanced in situ (in the reaction mixture) monitoring techniques enable the real-time tracking of reactant consumption, the formation and decay of intermediates, and the generation of products. nih.govresearchgate.net When combined with isotopic labeling, these methods provide a dynamic and detailed picture of the reaction pathway. birmingham.ac.uk

For mechanistic studies involving this compound, techniques such as in situ NMR spectroscopy and infrared (IR) spectroscopy are particularly powerful. In situ NMR can differentiate between the deuterated and non-deuterated species, allowing for the simultaneous monitoring of multiple isotopologues. This can provide direct evidence for the KIE and help to identify and characterize transient intermediates. Similarly, in situ IR spectroscopy can be used to follow changes in the vibrational frequencies associated with C-H and C-D bonds, yielding real-time kinetic data. These advanced analytical methods, when applied to isotopically labeled compounds, offer a robust approach to elucidating complex reaction mechanisms with a high degree of confidence. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl D3 1,2 Dibromobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, and its application to isotopically labeled compounds like 4-(Methyl-d3)-1,2-dibromobenzene offers a wealth of information.

Application of ¹H and ¹³C NMR for Isotopic Enrichment Assessment and Positional Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for verifying the successful incorporation of deuterium (B1214612) and for confirming the specific position of the isotopic label. In the case of this compound, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of the signal corresponding to the methyl protons, which would typically appear as a singlet in the unlabeled compound, 3,4-dibromotoluene (B1293573). The integration of the remaining aromatic proton signals relative to an internal standard can be used to quantify the degree of deuteration in the methyl group.

The ¹³C NMR spectrum provides further confirmation. The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet signal due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different from that of a standard methyl group (CH₃) due to the isotopic effect. The absence of a strong quartet (for a CH₃ group in off-resonance decoupled spectra) and the presence of this new multiplet confirms the position of the deuterium label. Furthermore, quantitative ¹H NMR techniques can be employed for the precise determination of chemical purity and isotopic enrichment by comparing the integral of the analyte signals to that of a certified reference material. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H~7.0-7.6mAromatic protons
¹HNot observed or significantly reducedsSignal for methyl protons absent due to deuteration
¹³C~120-140mAromatic carbons
¹³CShifted relative to CH₃mCarbon of the CD₃ group, split by deuterium

Mass Spectrometry Techniques for Isotopic Composition and Distribution

Mass spectrometry is an indispensable tool for determining the molecular weight and isotopic composition of molecules with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Precise Deuterium Content Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the precise determination of the elemental composition. For this compound, HRMS can readily distinguish it from its unlabeled counterpart and from species with incomplete deuteration. The expected molecular weight of this compound (C₇H₃D₃Br₂) is approximately 252.95 g/mol , which is three mass units higher than that of 3,4-dibromotoluene (C₇H₆Br₂), approximately 249.93 g/mol . nih.gov The high resolution of the instrument allows for the separation of ions with very similar masses, enabling the quantification of the isotopic purity by analyzing the relative intensities of the molecular ion peaks corresponding to the d₀, d₁, d₂, and d₃ species.

Coupled Techniques (e.g., LC-MS, GC-MS) for Isotopic Purity and Distribution Analysis

Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is a powerful approach for analyzing complex mixtures and ensuring the purity of a compound. lcms.czsemanticscholar.org In the context of this compound, GC-MS is a particularly suitable technique. The gas chromatograph separates the target compound from any starting materials, byproducts, or other impurities. mdpi.com The mass spectrometer then provides a mass spectrum for the eluting peak, confirming its identity.

By analyzing the mass spectrum associated with the GC peak of this compound, one can assess the isotopic distribution within the sample. nih.gov The relative abundances of the molecular ion peaks (M, M+1, M+2, etc.) can be used to determine the percentage of molecules that are fully deuterated (d₃) versus those that are partially (d₁, d₂) or not deuterated (d₀). This provides a comprehensive picture of the isotopic purity of the synthesized compound.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueExpected m/z (for [M]⁺)Information Obtained
HRMS~252.95Precise mass for elemental composition confirmation and high-confidence identification.
GC-MS~253Separation from impurities and confirmation of molecular weight. Analysis of isotopic distribution (d₀, d₁, d₂, d₃).

Vibrational Spectroscopy for Probing Isotopic Effects on Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to changes in atomic mass and can therefore be used to probe the effects of isotopic substitution on the vibrational modes of a molecule. libretexts.org

The substitution of hydrogen with deuterium in the methyl group of this compound leads to a predictable shift in the vibrational frequencies associated with the methyl group. ajchem-a.com The C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in the unlabeled compound. This is due to the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.org

Specifically, the symmetric and asymmetric C-H stretching vibrations typically found in the 2800-3000 cm⁻¹ region of the IR spectrum will be shifted to approximately 2100-2200 cm⁻¹ for the C-D stretches. Similarly, the C-H bending (scissoring and rocking) vibrations, which appear in the 1350-1470 cm⁻¹ region, will also shift to lower wavenumbers upon deuteration. Observing these characteristic shifts provides strong evidence for the successful incorporation of deuterium into the methyl group. ajchem-a.com

Infrared (IR) Spectroscopy for Vibrational Frequency Shifts

The infrared spectrum of this compound is principally defined by the vibrations of its substituted benzene (B151609) ring and its deuterated methyl group. The replacement of hydrogen atoms with deuterium in the methyl group results in a significant shift of the C-H stretching frequencies to lower wavenumbers due to the heavier mass of deuterium.

Specifically, the characteristic symmetric and asymmetric C-H stretching vibrations in a typical toluene (B28343) molecule, which appear around 2870 cm⁻¹ and 2980 cm⁻¹, respectively, are expected to shift to approximately 2100-2250 cm⁻¹ for the C-D stretching modes in the deuterated methyl group. This substantial shift is a hallmark of isotopic substitution and provides a clear spectral window to observe the vibrations of the methyl-d3 group.

The presence of two bromine atoms on the benzene ring also influences the IR spectrum. The C-Br stretching vibrations typically occur in the fingerprint region, at lower frequencies. Furthermore, the ortho-disubstitution pattern affects the out-of-plane C-H bending vibrations of the remaining aromatic protons, which are sensitive to the substitution pattern on the benzene ring. For 1,2-disubstituted benzenes, a strong absorption band is typically observed in the 735-770 cm⁻¹ region.

A theoretical analysis based on related compounds, such as deuterated toluene and 1,2-dibromobenzene (B107964), allows for the prediction of the key vibrational frequencies for this compound. chemicalbook.comresearchgate.netnist.govnist.gov

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3100-3000Typical for benzene ring C-H bonds.
Methyl C-D Stretch (asymmetric)~2250Shifted from ~2980 cm⁻¹ due to deuterium.
Methyl C-D Stretch (symmetric)~2100Shifted from ~2870 cm⁻¹ due to deuterium.
Aromatic C=C Stretch1600-1450Multiple bands expected in this region, characteristic of the benzene ring.
Methyl C-D Bending~1050Shifted from ~1450 cm⁻¹ (C-H bending).
Aromatic C-H Out-of-Plane Bending770-735Characteristic of 1,2-disubstitution.
C-Br Stretch< 700Typically found in the lower frequency region of the spectrum.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy offers complementary information to IR spectroscopy for elucidating the molecular structure of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

Similar to the IR spectrum, the Raman spectrum will exhibit the characteristic downshift of the methyl group vibrations due to deuteration. The C-D stretching vibrations will be prominent in the 2100-2250 cm⁻¹ region. The vibrations of the dibrominated benzene ring will also give rise to distinct Raman signals. The symmetric "ring breathing" mode of the benzene ring, which is often a strong band in the Raman spectrum of benzene derivatives, is expected to be influenced by the heavy bromine substituents.

Studies on 1,2-dibromobenzene have provided detailed assignments of its vibrational modes, which serve as a valuable reference for interpreting the spectrum of its deuterated methyl derivative. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic C-H Stretch3100-3000Often weaker than in IR.
Methyl C-D Stretch2250-2100Stronger and more easily identifiable than in IR for symmetric stretches.
Ring Breathing Mode~1000A characteristic and often intense band for substituted benzenes.
Aromatic C-H In-Plane Bending1300-1000Multiple bands expected.
C-Br Stretch< 700Can be strong in the Raman spectrum.

Electronic and Chiroptical Spectroscopic Studies of Related Brominated and Deuterated Systems (e.g., Circular Dichroism)

The electronic transitions of this compound, typically studied using UV-Vis spectroscopy, are primarily associated with the π-electron system of the brominated benzene ring. The absorption bands arise from π → π* transitions. The presence of the bromine atoms, which have lone pairs of electrons, can cause a red shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene due to the extension of the conjugated system.

It is important to note that this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a circular dichroism (CD) signal. youtube.com CD spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. youtube.comyoutube.comlibretexts.org

However, the principles of chiroptical spectroscopy can be understood by examining related chiral brominated and deuterated aromatic compounds. acs.orgresearchgate.net For a chiral molecule, the specific arrangement of atoms in three-dimensional space leads to a unique CD spectrum, which can be used to determine its absolute configuration and study conformational changes. nih.gov For instance, chiral biphenyls or helicenes containing bromine atoms would be expected to show distinct CD spectra due to the chiral arrangement of their aromatic rings.

Microwave Spectroscopy for Molecular Structure and Rotational Constants of Deuterated Aromatics

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It allows for the precise determination of molecular geometry, including bond lengths and bond angles, through the analysis of the molecule's rotational constants.

The substitution of hydrogen with deuterium in this compound significantly alters the molecule's moment of inertia, leading to a change in its rotational constants. By comparing the microwave spectra of the deuterated and non-deuterated isotopologues, the exact position of the substituted atoms can be determined with high accuracy.

Studies on deuterated benzenes have demonstrated the power of this technique in refining our understanding of the molecular structure of aromatic rings. These studies have shown that the effect of deuterium substitution on the bond lengths is generally small in aromatic systems. nist.govnih.gov The analysis of the microwave spectrum of this compound would yield its three principal rotational constants (A, B, and C), which are inversely related to the moments of inertia about the principal axes of the molecule. This data would provide an unambiguous determination of its gas-phase structure.

Table 3: Rotational Constants for Selected Deuterated Benzene Isotopomers

MoleculeA (cm⁻¹)B (cm⁻¹)C (cm⁻¹)
C₆H₅D0.189600.189600.09480
o-C₆H₄D₂0.181340.174150.08892
m-C₆H₄D₂0.181280.174310.08891
C₆HD₅0.156940.144930.07544
C₆D₆0.156940.156940.07847

Data sourced from studies on deuterated benzenes and is provided for illustrative purposes. nist.gov

Theoretical and Computational Studies on 4 Methyl D3 1,2 Dibromobenzene

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for its ability to balance accuracy and computational cost, making it ideal for studying medium-sized molecules like 4-(Methyl-d3)-1,2-dibromobenzene. nih.govresearchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy state on the potential energy surface. For this compound, a DFT geometry optimization would typically begin with an initial guess of the structure and iteratively solve the electronic Schrödinger equation to refine the atomic positions.

The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest include the C-C bond lengths within the benzene (B151609) ring, the C-Br bond lengths, and the C-D bond lengths and angles of the deuterated methyl group. DFT calculations also yield a wealth of information about the electronic structure. mdpi.com This includes the distribution of electron density, which can reveal the molecule's polarity and reactive sites, and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar substituted benzenes. Actual values would be derived from a specific DFT functional and basis set combination.

ParameterPredicted ValueDescription
C-Br Bond Length~1.90 ÅThe distance between a carbon atom of the benzene ring and a bromine atom.
C-C (aromatic) Bond Length~1.40 ÅThe average distance between adjacent carbon atoms in the benzene ring.
C-C (methyl) Bond Length~1.51 ÅThe distance between the ring carbon and the methyl group carbon.
C-D Bond Length~1.09 ÅThe distance between the methyl carbon and a deuterium (B1214612) atom.
C-C-Br Bond Angle~120°The angle formed by two ring carbons and a bromine atom.
H-C-D (methyl) Bond Angle~109.5°The tetrahedral angle within the deuterated methyl group.

Computational Prediction of Spectroscopic Properties in Deuterated Compounds

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which is particularly useful for deuterated compounds where spectra can differ subtly from their protium (B1232500) counterparts. nih.gov Quantum chemical calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govosti.gov

For ¹H and ¹³C NMR spectroscopy, calculations can predict chemical shifts by computing the magnetic shielding tensors for each nucleus. nih.gov In this compound, the complete absence of a ¹H NMR signal for the methyl group and the appearance of a characteristic multiplet in the deuterium NMR spectrum would be the most obvious feature. The ¹³C NMR spectrum would show a signal for the methyl carbon that is coupled to deuterium, typically appearing as a multiplet due to spin-spin coupling, with a slightly different chemical shift compared to the non-deuterated analog due to isotopic effects.

IR spectroscopy predictions are based on calculating the vibrational frequencies and intensities of the molecule's normal modes. mdpi.com The substitution of hydrogen with deuterium in the methyl group leads to a significant change in the C-H stretching and bending frequencies. The C-D stretching vibrations appear at a much lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2900-3000 cm⁻¹) due to the heavier mass of deuterium. These predictable shifts are crucial for confirming isotopic labeling.

Simulation and Modeling of Reaction Mechanisms and Transition States

Theoretical simulations are instrumental in elucidating the step-by-step pathways of chemical reactions and characterizing the high-energy transition states that connect reactants to products. Using methods like DFT, chemists can map out the potential energy surface of a reaction involving this compound. nih.gov This involves identifying the structures of the reactants, products, and any intermediates, and then locating the transition state structure for each step.

The energy of the transition state relative to the reactants determines the activation energy, a key factor governing the reaction rate. For example, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational modeling could be used to compare the activation barriers for substitution at different positions on the ring, providing insight into the reaction's regioselectivity. The model would also reveal how the deuterated methyl group electronically influences the reaction pathway, even though it is not directly involved in the bond-breaking or bond-forming events.

Quantum Chemical Calculations for Isotopic Perturbation Studies

Isotopic substitution, such as replacing hydrogen with deuterium, introduces small perturbations to the molecular system that can be precisely studied with quantum chemical calculations. nih.gov These "isotopic perturbations" manifest as small but measurable changes in molecular properties like bond lengths, vibrational frequencies, and chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.govresearchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or a crystal lattice). nih.govdntb.gov.ua

For this compound, an MD simulation could be used to study the rotational dynamics of the deuterated methyl group. It can also simulate how multiple molecules of the compound interact with each other in a liquid or solid state, providing insights into bulk properties like density and heat capacity. nsf.gov By analyzing the trajectories of the atoms, one can identify preferred molecular arrangements and quantify the strength of intermolecular forces, such as van der Waals interactions and weak hydrogen bonds, which govern the physical properties of the substance. nsf.gov

Research Applications and Emerging Directions for 4 Methyl D3 1,2 Dibromobenzene

Role as a Key Building Block in Advanced Organic Synthesis

4-(Methyl-d3)-1,2-dibromobenzene serves as a valuable starting material in the construction of complex organic molecules. The presence of two bromine atoms offers multiple reaction sites, while the deuterated methyl group provides a stable isotopic label.

Precursor in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Complex Molecule Assembly

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.orgyonedalabs.com this compound is an ideal precursor for these reactions.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, can be effectively employed. yonedalabs.comoiccpress.comlibretexts.org In a typical scenario, one of the bromine atoms of this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl compound. oiccpress.comlibretexts.orgnih.gov The remaining bromine atom can then be utilized in a subsequent coupling reaction, allowing for the stepwise and controlled assembly of intricate molecular architectures. nih.gov The deuterated methyl group remains intact throughout this process, providing a specific label in the final product.

Similarly, the Heck reaction , which couples an unsaturated halide with an alkene, can utilize this compound. wikipedia.orglibretexts.org This reaction, also catalyzed by palladium, would result in the formation of a substituted alkene, again with the deuterated methyl group serving as a tracer. wikipedia.orgnih.gov The versatility of these cross-coupling reactions allows for the synthesis of a vast array of complex molecules with precise isotopic labeling. rhhz.net

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Halides

Reaction NameReactantsCatalystProduct
Suzuki-Miyaura CouplingOrganoboron Compound, OrganohalidePalladium ComplexBiaryl or Substituted Alkene/Alkyne
Heck ReactionAlkene, OrganohalidePalladium ComplexSubstituted Alkene

Application in the Synthesis of Novel Aromatic Architectures and Derivatives

The dual reactivity of the dibromo-functionality in this compound opens doors to the creation of novel aromatic structures. By carefully selecting the coupling partners and reaction conditions, chemists can build elaborate polycyclic aromatic systems and other complex derivatives. The deuterated methyl group can be strategically placed within these new architectures to aid in their characterization and to study their properties.

Contributions to the Development of New Synthetic Methodologies for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds is crucial for a wide range of scientific disciplines. princeton.edu Aryl halides, such as this compound, are key players in the development of new and efficient methods for introducing deuterium into organic molecules. chinesechemsoc.orgnih.govrsc.orgresearchgate.net

Recent advancements have focused on developing milder and more practical deuteration strategies. chinesechemsoc.orgrsc.org For instance, electrochemical methods for the deuteration of aryl halides have emerged as a promising alternative to traditional techniques, avoiding the need for harsh reagents or metal catalysts. chinesechemsoc.org Other innovative approaches include visible-light-induced deuteration and the use of superelectrophile catalysis for H/D exchange in deactivated aryl halides. rsc.orgacs.orgnih.gov These methods often utilize readily available deuterium sources like heavy water (D₂O). nih.govresearchgate.net The development of such methodologies expands the toolkit available to chemists for synthesizing specifically labeled compounds like this compound and its derivatives. youtube.com

Advanced Materials Science Applications of Deuterated Aromatics

Deuterated aromatic compounds are finding increasing use in the field of advanced materials science, where their unique properties can lead to enhanced device performance and stability. tandfonline.comtandfonline.comresearchgate.net

One of the most significant applications is in Organic Light-Emitting Diodes (OLEDs) . zeochem.comoled-info.comisowater.comclearsynthdeutero.com Replacing hydrogen with deuterium in the organic molecules used in OLEDs can significantly increase the lifetime and efficiency of the devices. oled-info.comisotope.com This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is less prone to vibrational degradation, particularly in the blue-light-emitting components which are often the least stable. oled-info.comisowater.comisotope.com This enhanced stability allows OLEDs to be driven at higher brightness levels for longer periods. oled-info.comisotope.com

Deuterated compounds are also being explored in liquid crystals . tandfonline.comucf.edumpg.deresearchgate.net The substitution of hydrogen with deuterium can influence the phase behavior and physical properties of liquid crystalline materials. tandfonline.com For example, perdeuterated cyanobiphenyl liquid crystals have shown reduced infrared absorption, which is advantageous for applications in telecommunications and high-power laser beam steering. ucf.eduresearchgate.net

In the broader context of electronic devices , deuterated materials contribute to improved performance and longevity. isotope.comirisotope.comalfa-chemistry.comzeochem.com The enhanced stability of C-D bonds can lead to more robust semiconductors and microprocessors. isotope.comalfa-chemistry.com

Table 2: Impact of Deuteration on Advanced Materials

ApplicationBenefit of Deuteration
Organic Light-Emitting Diodes (OLEDs)Increased lifetime and efficiency, especially for blue emitters. oled-info.comisowater.comisotope.com
Liquid CrystalsAltered phase behavior and reduced IR absorption. tandfonline.comucf.edu
Electronic DevicesImproved stability and performance of semiconductors. isotope.comalfa-chemistry.com

Utilization as Isotopic Tracers in Complex Chemical and Biological Systems Research

The non-radioactive and stable nature of deuterium makes it an excellent isotopic tracer for studying complex systems. chinesechemsoc.org this compound, with its specifically labeled methyl group, can be incorporated into larger molecules to track their fate and behavior in intricate chemical reactions or biological pathways.

In chemical research, such labeled compounds are invaluable for elucidating reaction mechanisms. By following the position of the deuterium label in the products, chemists can gain insights into bond-breaking and bond-forming processes.

In biological systems, deuterated molecules can be used to study metabolism and drug disposition. acs.orgnih.govnih.gov For example, a drug candidate containing the 4-(Methyl-d3)-1,2-dibromophenyl moiety could be administered, and its metabolic products analyzed to identify where metabolic changes have occurred. This information is critical in drug discovery and development. acs.orgnih.gov

Future Prospects and Unexplored Research Avenues in Deuterated Aryl Halide Chemistry

The field of deuterated aryl halide chemistry continues to evolve, with many exciting research avenues yet to be fully explored. The development of more selective and efficient methods for the synthesis of complex deuterated molecules remains a key objective. acs.orgnih.gov

Future research could focus on:

Novel Catalytic Systems: Exploring new catalysts for cross-coupling and deuteration reactions that offer higher efficiency, selectivity, and broader substrate scope.

Advanced Polymer Synthesis: Utilizing deuterated aryl halides as monomers for the synthesis of novel polymers with tailored properties for applications in electronics and photonics.

Supramolecular Chemistry: Investigating the role of deuteration in directing the self-assembly of complex supramolecular architectures.

Mechanistic Studies of Biological Processes: Designing and synthesizing sophisticated deuterated probes to unravel the intricate mechanisms of enzymes and other biological systems.

The continued exploration of the chemistry and applications of compounds like this compound will undoubtedly lead to significant advancements across a wide spectrum of scientific disciplines.

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